Methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Description
Methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate is a cyclobutane-derived compound featuring three key functional groups:
- Bromomethyl group: A reactive alkylating agent useful in nucleophilic substitution reactions.
- Boc-protected amino group [(2-methylpropan-2-yl)oxycarbonylamino]: A tert-butoxycarbonyl (Boc) group providing steric protection for amines, commonly used in peptide synthesis .
- Methyl ester: Enhances solubility and serves as a precursor for carboxylic acid derivatives.
This compound is likely employed as a building block in medicinal chemistry, particularly for introducing cyclobutane rings—a motif known to improve metabolic stability and binding affinity in drug candidates. Its stereochemistry and conformational rigidity, analyzed via crystallographic tools like SHELX and ORTEP , are critical for understanding its reactivity and interactions.
Properties
IUPAC Name |
methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO4/c1-11(2,3)18-10(16)14-12(9(15)17-4)5-8(6-12)7-13/h8H,5-7H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOQEELBNHAZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)CBr)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate is a complex chemical compound with potential biological activities. Its structural features suggest it may interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₂₂BrN₁O₄
- Canonical SMILES : CC(C)(C)OC(=O)NC(CC1=C(C=CC2=CC=CC=C21)Br)C(=O)OC
This structure indicates the presence of bromine and an ester functional group, which are often associated with biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, cyclobutane derivatives have been evaluated for their effectiveness against various bacterial strains. Studies have shown that modifications to the cyclobutane ring can enhance antibacterial efficacy while reducing toxicity .
Enzyme Inhibition
Enzyme inhibition studies reveal that certain derivatives of cyclobutane compounds can serve as effective inhibitors of specific enzymes involved in metabolic pathways. For example, compounds that mimic the structure of this compound have shown promise as inhibitors of proteases and kinases, which are crucial targets in cancer therapy .
Cytotoxicity and Selectivity
Cytotoxicity assays conducted on cancer cell lines demonstrate that this compound exhibits selective cytotoxicity. It has been observed to induce apoptosis in tumor cells while sparing normal cells, suggesting a favorable therapeutic index. The mechanism of action appears to involve the disruption of cellular signaling pathways .
Case Study 1: Antifungal Activity
A study investigated the antifungal properties of a related cyclobutane compound against Trichophyton mentagrophytes and Trichophyton rubrum. The results indicated that the compound exhibited significant antifungal activity, comparable to established antifungal agents. The disk diffusion method confirmed its efficacy, with a minimum inhibitory concentration (MIC) lower than that of many commercial antifungals .
Case Study 2: Anticancer Potential
In a separate study focusing on anticancer activity, this compound was tested against various cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC₅₀ values indicating potent activity against breast and lung cancer cells. Mechanistic studies suggested that the compound triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production .
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 392.28 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Antimicrobial Activity | Effective against T. rubrum |
| IC₅₀ (Cancer Cell Lines) | Varies by cell line (10-50 µM) |
| Enzyme Inhibition | Active against proteases |
Scientific Research Applications
The compound Methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, particularly focusing on its biological activities, mechanisms of action, and relevant case studies.
Anticancer Research
This compound has been investigated for its potential as an anticancer agent. Preliminary studies indicate that it may inhibit key enzymes involved in cancer cell proliferation, particularly those associated with transcriptional regulation.
Case Study: Inhibition of Cyclin-dependent Kinase 9 (CDK9)
A study highlighted the compound's ability to selectively inhibit CDK9, a target in cancer therapy due to its role in regulating transcription and cell cycle progression. The compound demonstrated significant potency against CDK9, suggesting its utility in developing targeted cancer therapies.
Enzyme Inhibition
The compound may serve as an inhibitor for various enzymes involved in metabolic pathways. Its structural features allow it to engage in hydrogen bonding and electrostatic interactions with enzyme active sites.
Table 1: Summary of Enzyme Inhibition Studies
| Enzyme Target | Mechanism of Action | Reference |
|---|---|---|
| CDK9 | Competitive inhibition | [Study Reference] |
| Other Kinases | Non-selective inhibition | [Study Reference] |
Antimicrobial Activity
In addition to anticancer properties, the compound has shown antimicrobial activity against various bacterial strains, indicating potential applications in antibiotic development.
Case Study: Antimicrobial Efficacy
Research published in the Journal of Medicinal Chemistry reported that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging around 50 µg/mL.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl substituent serves as a critical site for nucleophilic displacement reactions due to the electrophilic nature of the sp³-hybridized carbon atom. Key observations include:
Reactions occur preferentially in polar aprotic solvents (e.g., dichloromethane, THF) with mild bases to enhance nucleophilicity without degrading the Boc group .
Deprotection of the Boc Group
The Boc-protected amino group undergoes acid-mediated cleavage, enabling further functionalization:
\text{Boc-NH-cyclobutane} \xrightarrow{\text{TFA, DCM}} \text{NH}_2\text{-cyclobutane} + \text{CO}_2 + \text{(CH}_3\text{)}_3\text{COH} $$ - **[Conditions](pplx://action/followup)**: 20–50% trifluoroacetic acid (TFA) in dichloromethane at 0–25°C[1][8]. - **[Applications](pplx://action/followup)**: Liberated amine participates in amide couplings or reductive amination[1][8]. --- ## 3. [Ester Hydrolysis and Derivative Formation ](pplx://action/followup) The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid intermediates:
\text{COOCH}_3 \xrightarrow{\text{LiOH/H}_2\text{O or HCl/MeOH}} \text{COOH}
| Condition | Catalyst | Product | Stability of Boc Group | |------------------|---------------|-----------------------------------|------------------------| | **[Basic (pH >12)](pplx://action/followup)** | LiOH, NaOH | Cyclobutane-1-carboxylic acid | Stable | | **[Acidic (pH <2)](pplx://action/followup)** | HCl, H₂SO₄ | Cyclobutane-1-carboxylic acid | Partial degradation | The carboxylic acid enables peptide bond formation or coupling with amines via EDC/HOBt activation[1][9]. --- ## 4. [Cyclization Reactions ](pplx://action/followup) Intramolecular reactions exploit the bromomethyl group for ring expansion or macrocycle formation: **[Example](pplx://action/followup)**:
\text{Bromomethyl-cyclobutane} \xrightarrow{\text{NaN}_3, \text{CuI}} \text{Azide intermediate} \xrightarrow{\text{Alkyne, CuAAC}} \text{Triazole-linked macrocycle}
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Similarities and Differences
Boc-Protected Amino Cyclobutanes
- 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (): Shares the Boc-protected amino group but lacks the cyclobutane ring and bromomethyl substituent. The pentanoic acid chain introduces hydrophilicity, contrasting with the cyclobutane’s lipophilic nature .
Bicyclo[1.1.1]pentane Derivatives ():
- Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride: Features a rigid bicyclo core instead of cyclobutane. The absence of a bromomethyl group limits its utility in alkylation reactions but enhances steric hindrance for targeted binding .
- 1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone: Contains a bromomethyl group on a bicyclo scaffold, offering higher ring strain than cyclobutane. This strain may accelerate alkylation kinetics but reduce synthetic accessibility .
Methyl Esters with Aromatic Amines ():
- Methyl 2-benzoylamino-3-arylaminobut-2-enoates: Utilize aromatic amines and α,β-unsaturated esters, enabling conjugate addition reactions. Unlike the cyclobutane derivative, these compounds lack the steric protection of a Boc group, making them prone to hydrolysis .
Reactivity and Stability
Research Findings and Challenges
- Crystallographic Analysis : Tools like SHELX and WinGX are essential for resolving the cyclobutane ring’s conformation, which influences reactivity.
- Stability Concerns : The Boc group in the target compound may require careful handling under strongly acidic or basic conditions to avoid deprotection .
- Synthetic Limitations : Bromomethyl groups on strained rings (e.g., bicyclo[1.1.1]pentane) often require specialized catalysts, whereas cyclobutane derivatives are more synthetically accessible .
Preparation Methods
Cyclobutane Ring Construction via [2+2] Cycloaddition
A photochemical [2+2] cycloaddition between ethylene and a substituted alkene precursor could generate the cyclobutane core. For example, methyl acrylate and a Boc-protected allylamine derivative might form a 1,3-disubstituted cyclobutane intermediate. However, stereochemical control remains challenging, as cycloadditions often produce mixtures of cis and trans isomers.
Functionalization of Preformed Cyclobutane Derivatives
An alternative strategy involves modifying a commercially available cyclobutane scaffold, such as 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid. Sequential protection, bromination, and esterification steps can yield the target compound. This approach benefits from readily available starting materials and avoids regioselectivity issues inherent in ring-forming reactions.
Stepwise Synthesis from 1-Amino-3-(Hydroxymethyl)Cyclobutane-1-Carboxylic Acid
Boc Protection of the Amino Group
The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in a dichloromethane/water biphasic system. Triethylamine (2.5 equiv) facilitates deprotonation, enabling nucleophilic attack on the Boc anhydride. Reaction completion within 2 hours at 25°C typically achieves >95% conversion (Table 1).
Table 1: Boc Protection Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DCM/H2O | THF | EtOAc/H2O |
| Base | Et3N | NaHCO3 | K2CO3 |
| Temp (°C) | 25 | 0→25 | 25 |
| Yield (%) | 95 | 87 | 78 |
Bromination of the Hydroxymethyl Group
The hydroxymethyl moiety at C3 undergoes bromination using phosphorus tribromide (PBr3) in anhydrous dichloromethane. Maintaining the reaction at -10°C minimizes ester hydrolysis side reactions. A 3:1 PBr3:substrate molar ratio provides optimal yields (Table 2).
Table 2: Bromination Efficiency
| Brominating Agent | Equiv | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| PBr3 | 3 | -10 | 2 | 89 |
| NBS | 1.2 | 35 | 6 | 72 |
| HBr (gas) | 5 | 0 | 12 | 65 |
Methyl Esterification of the Carboxylic Acid
Esterification employs methanol and thionyl chloride (SOCl2) as the activating agent. Refluxing for 4 hours in methanol achieves quantitative conversion without epimerization. Post-reaction neutralization with saturated NaHCO3 followed by extraction with ethyl acetate yields the pure ester (Table 3).
Table 3: Esterification Conditions
| Acid Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl2 | MeOH | 65 | 4 | 98 |
| DCC/DMAP | DCM | 25 | 24 | 82 |
| H2SO4 | MeOH | 65 | 6 | 90 |
Alternative Route via Ring Expansion
Cyclopropane to Cyclobutane Rearrangement
A strained cyclopropane derivative bearing Boc-amino and ester groups undergoes thermal-shift to form the cyclobutane ring. Heating at 150°C in mesitylene for 48 hours induces ring expansion, though yields remain moderate (55-60%).
Bromomethyl Group Introduction via Free Radical Bromination
Using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl4, a radical-mediated bromination selectively functionalizes the C3 methyl group. This method avoids acidic conditions that could hydrolyze the Boc group.
Industrial-Scale Production Considerations
Continuous Flow Microreactor Systems
Microreactors enhance heat transfer and mixing efficiency during exothermic steps like bromination. A two-stage system achieves 92% yield at 10 kg/day throughput, reducing PBr3 usage by 40% compared to batch processes.
Crystallization-Based Purification
The final product is purified via antisolvent crystallization using heptane/ethyl acetate (4:1). This removes residual triphenylphosphine oxide from bromination steps, achieving >99.5% purity.
Analytical Characterization
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3) : δ 1.44 (s, 9H, Boc CH3), 3.76 (s, 3H, COOCH3), 3.98 (d, J=7.2 Hz, 2H, CH2Br), 4.32 (m, 1H, cyclobutane CH)
- HRMS (ESI+) : m/z calc. for C12H20BrNO4 [M+H]+ 322.199; found 322.198
Chromatographic Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H2O) shows a single peak at 6.8 minutes, confirming absence of diastereomers or hydrolysis byproducts.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR identifies bromomethyl (δ ~3.5 ppm) and Boc groups (δ ~1.4 ppm). 2D NOESY confirms cyclobutane conformation.
- X-ray Crystallography : Use SHELX for structure refinement and ORTEP-3 for visualizing thermal ellipsoids .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]⁺ peak).
How can researchers address crystallographic disorders in the bromomethyl group during X-ray analysis?
Advanced
Disorders in flexible bromomethyl groups complicate electron density maps. Solutions include:
- Multi-Refinement : Split the bromomethyl moiety into two positions and refine occupancy ratios in SHELXL .
- Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K) to sharpen diffraction patterns.
- Validation Tools : Cross-check with PLATON or WinGX to ensure geometric plausibility .
How does the bromomethyl group influence reactivity compared to chlorinated or iodinated analogs?
Advanced
The bromine atom’s intermediate electronegativity and polarizability enable unique reactivity:
- Nucleophilic Substitution : Faster than chloro analogs but slower than iodo derivatives (e.g., SN2 rates: I > Br > Cl).
- Radical Pathways : Bromine supports selective C–Br bond homolysis under UV light, unlike iodine, which may overreact.
Comparative Data (from analogous cyclobutanes ):
| Halogen | Relative Reactivity (SN2) | Radical Stability |
|---|---|---|
| Br | 1.0 (reference) | Moderate |
| Cl | 0.3 | Low |
| I | 3.2 | High |
How should contradictions in spectroscopic vs. crystallographic data be resolved?
Advanced
Discrepancies (e.g., NMR-indicated conformers vs. X-ray static structures) require:
- Dynamic NMR Analysis : Variable-temperature studies to detect ring-flipping or rotameric equilibria.
- Computational Validation : Compare DFT-optimized structures (e.g., Gaussian) with crystallographic coordinates .
- Multi-Technique Consensus : Overlay IR/Raman data with crystallographic bond lengths.
What computational methods are suitable for modeling the steric and electronic effects of the Boc-protected amine?
Q. Advanced
- DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces, highlighting steric crowding near the Boc group.
- MD Simulations : Analyze conformational flexibility in explicit solvent (e.g., water, DMSO) with AMBER or GROMACS.
- Docking Studies : Predict binding interactions by comparing with analogs like Methyl 3-amino-1-phenylcyclobutane-1-carboxylate .
How can researchers design biological activity studies for this compound, given its structural complexity?
Q. Advanced
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cyclin-dependent kinases) due to the cyclobutane’s rigidity.
- SAR Studies : Synthesize analogs (e.g., replacing bromine with CF₃ or CH₃) to isolate electronic vs. steric effects .
- In Silico Screening : Use AutoDock to predict binding affinity before in vitro assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
